N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine with a suitable diketone, followed by cyclization.
Coupling Reactions: The benzodioxole and pyridazinone intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, given its potential to act as an inhibitor or substrate for various enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features suggest it could interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, inhibiting their activity. The benzodioxole moiety could facilitate binding to aromatic residues in proteins, while the pyridazinone ring might interact with metal ions or other cofactors.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide: Similar structure but with a fluorine atom instead of chlorine.
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide may confer unique electronic properties, potentially enhancing its binding affinity to certain biological targets compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H18ClN3O4 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-4-2-15(3-5-16)17-6-8-21(27)25(24-17)10-9-20(26)23-12-14-1-7-18-19(11-14)29-13-28-18/h1-8,11H,9-10,12-13H2,(H,23,26) |
InChI Key |
YVZXWGBWGXDEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.